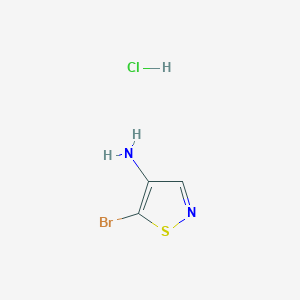amine](/img/structure/B13501392.png)
[(2S)-butan-2-yl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-butan-2-ylamine, also known as (S)-(-)-2-Methylbutylamine, is an organic compound with the molecular formula C5H13N. It is a chiral amine, meaning it has a specific spatial arrangement that makes it non-superimposable on its mirror image. This compound is commonly used as an intermediate in organic synthesis and as a pharmaceutical intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nucleophilic Substitution of Haloalkanes: One common method for preparing (2S)-butan-2-ylamine involves the nucleophilic substitution of haloalkanes with ammonia or amines.
Reduction of Nitriles: Another method involves the reduction of nitriles.
Industrial Production Methods
In industrial settings, the production of (2S)-butan-2-ylamine often involves large-scale reactions using similar methods as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalysts can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2S)-butan-2-ylamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: This compound can participate in substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Hydrogen gas with a nickel catalyst or lithium aluminum hydride can be used for reduction reactions.
Substitution Reagents: Haloalkanes and other electrophiles are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Scientific Research Applications
(2S)-butan-2-ylamine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: This compound serves as a building block for the synthesis of pharmaceutical drugs.
Biological Studies: It is used in studies involving amine metabolism and enzyme interactions
Mechanism of Action
The mechanism of action of (2S)-butan-2-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can participate in nucleophilic attacks, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-2-Methylbutylamine: A similar compound with a slightly different structure but similar chemical properties.
N-Methyl-1-propanamine: Another amine with a similar molecular structure but different spatial arrangement.
Uniqueness
(2S)-butan-2-ylamine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomers or other similar compounds .
Properties
Molecular Formula |
C5H13N |
|---|---|
Molecular Weight |
87.16 g/mol |
IUPAC Name |
(2S)-N-methylbutan-2-amine |
InChI |
InChI=1S/C5H13N/c1-4-5(2)6-3/h5-6H,4H2,1-3H3/t5-/m0/s1 |
InChI Key |
PYFSCIWXNSXGNS-YFKPBYRVSA-N |
Isomeric SMILES |
CC[C@H](C)NC |
Canonical SMILES |
CCC(C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



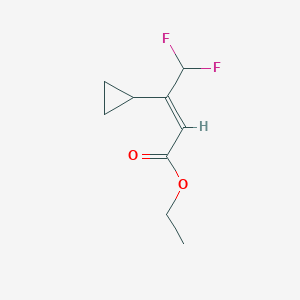
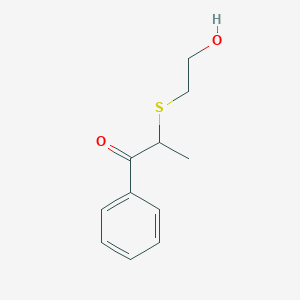
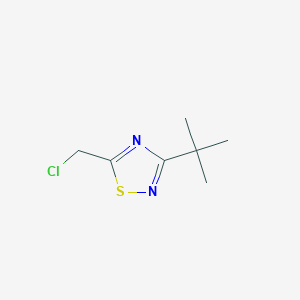
![N-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-azaspiro[2.5]octan-1-amine trihydrochloride](/img/structure/B13501334.png)
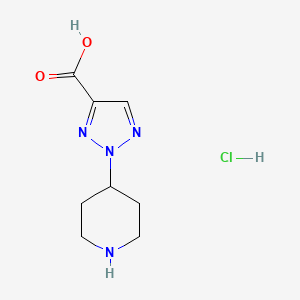
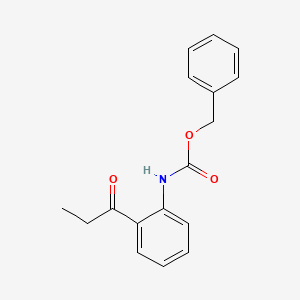
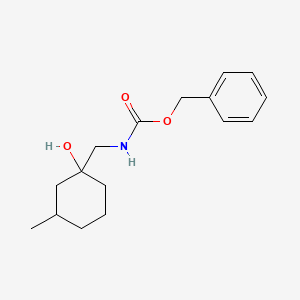
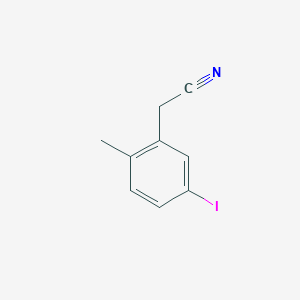
![6-Phenylspiro[3.3]heptan-2-amine](/img/structure/B13501350.png)

![2-{4-[(tert-butoxy)carbamoyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B13501366.png)
![2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13501374.png)
